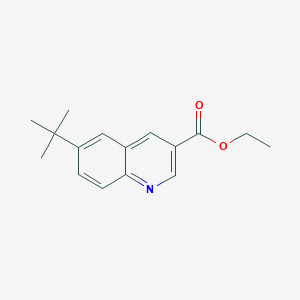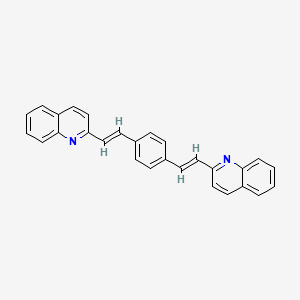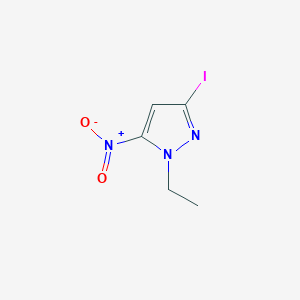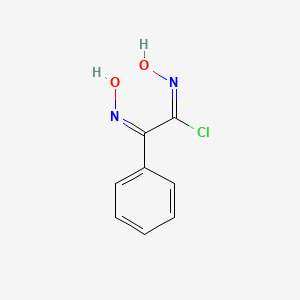
(1E,2Z)-N-hydroxy-2-(hydroxyimino)-2-phenylethanimidoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z,2E)-N-hydroxy-2-(N-hydroxyimino)-2-phenylethanecarbonimidoyl chloride is a synthetic organic compound that belongs to the class of imines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z,2E)-N-hydroxy-2-(N-hydroxyimino)-2-phenylethanecarbonimidoyl chloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of N-hydroxy-2-phenylethanecarbonimidoyl chloride with hydroxylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a temperature range of 0-25°C. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as reaction time, temperature, and solvent choice. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(Z,2E)-N-hydroxy-2-(N-hydroxyimino)-2-phenylethanecarbonimidoyl chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxime derivatives, amine derivatives, and various substituted compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z,2E)-N-hydroxy-2-(N-hydroxyimino)-2-phenylethanecarbonimidoyl chloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science research.
Biology
In biological research, this compound may be investigated for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors can provide insights into biological pathways and mechanisms.
Medicine
The compound’s potential medicinal applications include its use as a precursor for the synthesis of pharmaceutical agents. Its derivatives may exhibit therapeutic properties such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, (Z,2E)-N-hydroxy-2-(N-hydroxyimino)-2-phenylethanecarbonimidoyl chloride can be utilized in the production of specialty chemicals, agrochemicals, and polymers. Its reactivity and versatility make it valuable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of (Z,2E)-N-hydroxy-2-(N-hydroxyimino)-2-phenylethanecarbonimidoyl chloride involves its interaction with molecular targets such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds or coordinate with metal ions, influencing the activity of target proteins. Additionally, the phenylethanecarbonimidoyl group may interact with hydrophobic pockets in proteins, modulating their function.
Comparación Con Compuestos Similares
Similar Compounds
- N-hydroxy-2-phenylethanecarbonimidoyl chloride
- N-hydroxyimino-2-phenylethanecarbonimidoyl chloride
- 2-phenylethanecarbonimidoyl chloride
Uniqueness
(Z,2E)-N-hydroxy-2-(N-hydroxyimino)-2-phenylethanecarbonimidoyl chloride is unique due to the presence of both hydroxyimino and phenylethanecarbonimidoyl groups. This dual functionality allows for a broader range of chemical reactions and applications compared to similar compounds. Its specific stereochemistry (Z,2E) also contributes to its distinct properties and reactivity.
Propiedades
Fórmula molecular |
C8H7ClN2O2 |
|---|---|
Peso molecular |
198.60 g/mol |
Nombre IUPAC |
(1E,2Z)-N-hydroxy-2-hydroxyimino-2-phenylethanimidoyl chloride |
InChI |
InChI=1S/C8H7ClN2O2/c9-8(11-13)7(10-12)6-4-2-1-3-5-6/h1-5,12-13H/b10-7-,11-8+ |
Clave InChI |
FARFIAJORVWDPE-BDLVGCLISA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C(=N/O)/C(=N\O)/Cl |
SMILES canónico |
C1=CC=C(C=C1)C(=NO)C(=NO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aR,4R,6aS)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one](/img/structure/B11714482.png)

![6,7-Diaminobenzo[de]isochromene-1,3-dione](/img/structure/B11714504.png)
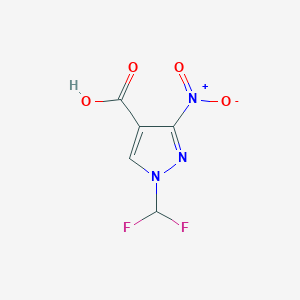

![1-[(1-ethyl-1H-pyrazol-5-yl)methyl]piperazine](/img/structure/B11714515.png)
![(1S,5S)-8-methyl-8-azabicyclo[3.2.1]oct-6-en-3-yl 3-hydroxy-2-phenylpropanoate](/img/structure/B11714528.png)
![(2E)-5-methyl-2-[(2E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11714529.png)
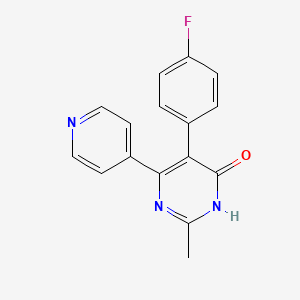
![(2Z)-2-[(2E)-2-{[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11714541.png)
